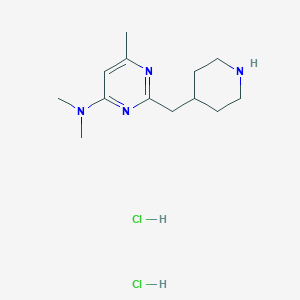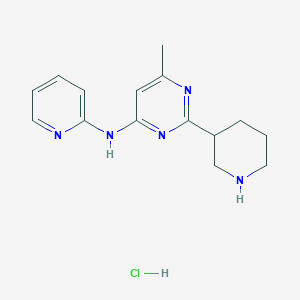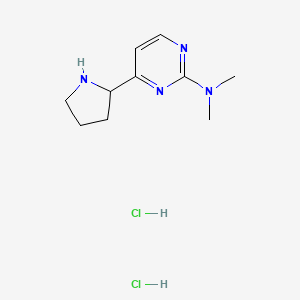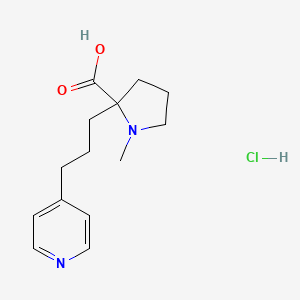
Dimethyl-(6-methyl-2-piperidin-4-ylmethyl-pyrimidin-4-yl)-amine dihydrochloride
Overview
Description
Dimethyl-(6-methyl-2-piperidin-4-ylmethyl-pyrimidin-4-yl)-amine dihydrochloride (DMPM) is a chemical compound with a wide range of applications in scientific research. It is a heterocyclic compound, with the molecular formula C9H17Cl2N3. DMPM is a white to off-white crystalline solid, with a melting point of 135-140°C. It is soluble in water and ethanol, and has a low solubility in organic solvents.
Scientific Research Applications
Synthesis and Chemical Properties
Microwave Irradiative Cyclocondensation
Synthesis of pyrimidine linked pyrazole heterocyclics, including compounds similar to Dimethyl-(6-methyl-2-piperidin-4-ylmethyl-pyrimidin-4-yl)-amine dihydrochloride, was achieved using microwave irradiative cyclocondensation. This method is significant for its application in the synthesis of insecticidal and antimicrobial compounds (Deohate & Palaspagar, 2020).
Multicomponent Synthesis
Novel synthesis methods for pyridine-pyrimidines, utilizing compounds structurally related to the one , have been developed. These methods are noted for their efficiency, reusability, and application in creating derivatives with potential biological activities (Rahmani et al., 2018).
Biological Activities
Antifungal Effects
Some derivatives of Dimethyl-pyrimidinamine, structurally similar to the compound , have shown promising results as antifungal agents. This includes effectiveness against fungi like Aspergillus terreus and Aspergillus niger (Jafar et al., 2017).
Antibacterial and Insecticidal Properties
Compounds with a similar structure have been synthesized and evaluated for their antibacterial and insecticidal potential, indicating a significant area of application in pest control and infection management (Merugu, Ramesh & Sreenivasulu, 2010).
Analgesic and Anti-Inflammatory Activities
Some pyrimidine derivatives, structurally related to the compound , have shown promising analgesic and anti-inflammatory activities, suggesting their potential use in pain management and anti-inflammatory treatments (Abu‐Hashem & Youssef, 2011).
Synthesis of Key Intermediates
- Preparation of Potent Deoxycytidine Kinase Inhibitors: The compound has been used in the practical synthesis of key intermediates for the preparation of potent deoxycytidine kinase (dCK) inhibitors, showcasing its importance in medicinal chemistry (Zhang et al., 2009).
properties
IUPAC Name |
N,N,6-trimethyl-2-(piperidin-4-ylmethyl)pyrimidin-4-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4.2ClH/c1-10-8-13(17(2)3)16-12(15-10)9-11-4-6-14-7-5-11;;/h8,11,14H,4-7,9H2,1-3H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJNAAKKQXKWJNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)CC2CCNCC2)N(C)C.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl-(6-methyl-2-piperidin-4-ylmethyl-pyrimidin-4-yl)-amine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-Methyl-1',2',3',4',5',6'-hexahydro-[2,3']bipyridinyl dihydrochloride](/img/structure/B1402595.png)

![7-Piperidin-2-yl-5-trifluoromethyl-imidazo[1,2-a]pyrimidinedihydrochloride](/img/structure/B1402599.png)



![(1',2',3',4',5',6'-Hexahydro-[2,4']bipyridinyl-6-yl)-dimethyl-amine dihydrochloride](/img/structure/B1402609.png)
![1-Methyl-3-pyrrolidin-3-yl-1H-pyrazolo[3,4-b]pyrazine hydrochloride](/img/structure/B1402611.png)

![7-(4-Aminomethyl-cyclohexyl)-1-(2-methoxy-ethyl)-3-methyl-1H-pyrido[2,3-d]pyrimidine-2,4-dione hydrochloride](/img/structure/B1402614.png)

![[3-(4-Aminomethyl-cyclohexyl)-benzo[b]thiophen-2-yl]-morpholin-4-yl-methanone hydrochloride](/img/structure/B1402616.png)
